molecular formula C12H15ClN2O B12632042 2-Amino-6-ethoxy-3-methylquinoline hydrochloride CAS No. 1171754-83-8

2-Amino-6-ethoxy-3-methylquinoline hydrochloride

Cat. No.: B12632042
CAS No.: 1171754-83-8
M. Wt: 238.71 g/mol
InChI Key: FYGVAGXRDRAHND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride typically involves the reaction of 2-amino-3-methylquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the ethoxylation process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethoxy-3-methylquinoline hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the substituent used.

Scientific Research Applications

2-Amino-6-ethoxy-3-methylquinoline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding due to its quinoline structure.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride is not fully understood. its quinoline structure suggests that it may interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the inhibition of enzyme activity or by binding to specific receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoquinoline
  • 6-Ethoxyquinoline
  • 3-Methylquinoline

Comparison

2-Amino-6-ethoxy-3-methylquinoline hydrochloride is unique due to the presence of both an amino group and an ethoxy group on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for research and development .

Properties

CAS No.

1171754-83-8

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

6-ethoxy-3-methylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C12H14N2O.ClH/c1-3-15-10-4-5-11-9(7-10)6-8(2)12(13)14-11;/h4-7H,3H2,1-2H3,(H2,13,14);1H

InChI Key

FYGVAGXRDRAHND-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C(=C2)C)N.Cl

Origin of Product

United States

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